

Potential off-target effects of SR1555 hydrochloride

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

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Technical Support Center: SR1555 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SR1555 hydrochloride**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is **SR1555 hydrochloride** and what is its primary mechanism of action?

SR1555 hydrochloride is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (ROR γ). Its primary mechanism of action is the inhibition of ROR γ transcriptional activity. This leads to the suppression of T helper 17 (T(H)17) cell differentiation and function, which are crucial in various autoimmune and inflammatory responses. Additionally, SR1555 has been shown to promote the development of T regulatory (Treg) cells, which play a role in immune suppression.

Q2: What are the main research applications for **SR1555 hydrochloride**?

SR1555 hydrochloride is primarily used in preclinical research to investigate the role of ROR γ in various physiological and pathological processes. Key research areas include:

- Autoimmune and inflammatory diseases
- Metabolic disorders, such as obesity and insulin resistance
- Certain types of cancer where ROR γ is implicated

Off-Target Effects and Selectivity

Q3: Is **SR1555 hydrochloride** selective for ROR γ ? Has it been profiled against other nuclear receptors?

SR1555 hydrochloride has been reported to be a selective ROR γ inverse agonist. Specifically, it has been shown to be devoid of activity at the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoic acid receptor-related Orphan Receptor alpha (ROR α)[\[1\]](#).

Selectivity Data for **SR1555 Hydrochloride**

Target	Activity
ROR γ	Inverse Agonist
LXR	No activity reported
FXR	No activity reported
ROR α	No activity reported

Q4: Has a broad off-target screening panel (e.g., CEREP panel) been conducted for **SR1555 hydrochloride**?

Currently, there is no publicly available data from a comprehensive off-target screening panel for **SR1555 hydrochloride** against a wide range of receptors, ion channels, and enzymes.

Troubleshooting Unexpected Results

Q5: I am observing an unexpected phenotype in my in vivo/in vitro experiment that doesn't seem to be related to ROR γ inhibition. What should I do?

While SR1555 is reported to be selective for ROR γ , the absence of a publicly available broad off-target screening profile means that off-target effects cannot be completely ruled out. Here are some troubleshooting steps:

- **Confirm On-Target Activity:** First, ensure that you are observing the expected effects of ROR γ inhibition in your experimental system. This can be done by measuring the expression of known ROR γ target genes (e.g., IL-17A).
- **Dose-Response Analysis:** Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required for ROR γ inhibition, it may suggest an off-target effect.
- **Use a Structurally Different ROR γ Inverse Agonist:** If possible, use a structurally unrelated ROR γ inverse agonist as a control. If the unexpected phenotype is not observed with the control compound, it is more likely to be an off-target effect of SR1555.
- **Consider In Silico Profiling:** Computational tools can predict potential off-target interactions based on the chemical structure of SR1555.
- **Experimental Off-Target Screening:** For critical findings, consider running a commercially available off-target screening panel to identify potential unintended targets of SR1555.

Experimental Workflow for Investigating Unexpected Phenotypes

Caption: Workflow for investigating potential off-target effects of SR1555.

Toxicology and Safety

Q6: Is there any available preclinical toxicology data for **SR1555 hydrochloride**?

There is limited publicly available preclinical toxicology data for **SR1555 hydrochloride**. One study in diet-induced obese mice noted that SR1555 treatment did not alter food intake in lean mice, suggesting a lack of systemic toxicity at the doses tested[2]. However, comprehensive

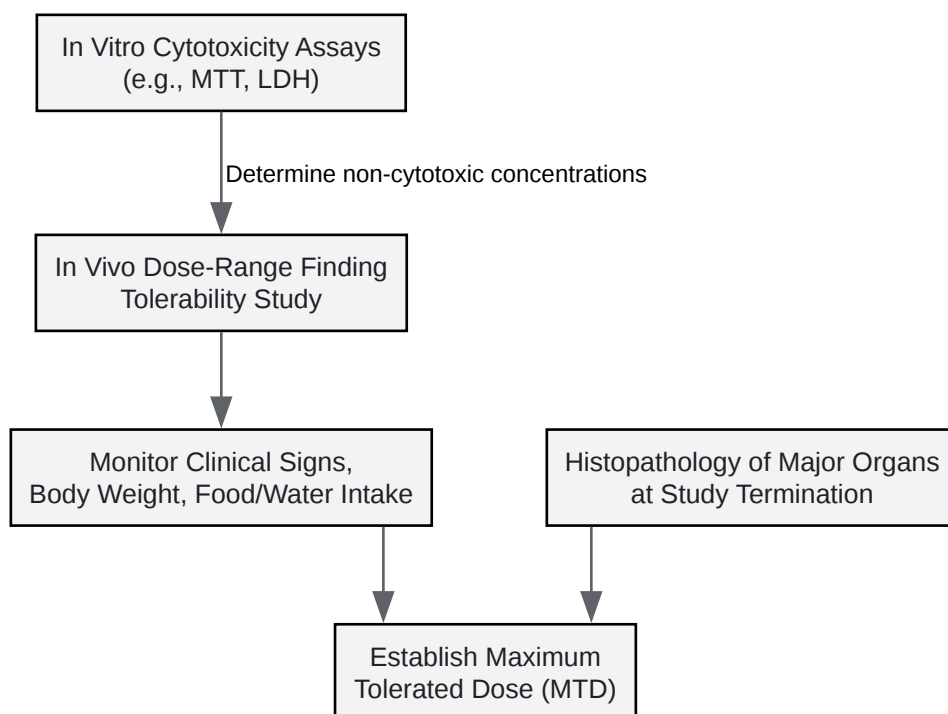
toxicology studies, such as acute, sub-chronic, and chronic toxicity, as well as genotoxicity and carcinogenicity assessments, have not been publicly reported.

Q7: What are the best practices for assessing the safety of **SR1555 hydrochloride** in my own experiments?

Given the limited publicly available safety data, it is crucial to perform your own safety assessments. Here are some recommendations:

- **In Vitro Cytotoxicity:** Determine the cytotoxic concentration of SR1555 in your cell lines of interest using assays such as MTT or LDH release.
- **In Vivo Tolerability Studies:** Before commencing efficacy studies, conduct a dose-range finding tolerability study in your animal model. Monitor for clinical signs of toxicity, body weight changes, and changes in food and water intake.
- **Histopathology:** At the end of in vivo studies, consider performing histopathological analysis of major organs to identify any potential tissue damage.

General Preclinical Safety Assessment Workflow



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Caption: A general workflow for the preclinical safety assessment of SR1555.

Pharmacokinetics

Q8: What is the known pharmacokinetic profile of **SR1555 hydrochloride** in preclinical models?

A study in diet-induced obese C57BL/6 mice provides some pharmacokinetic data for SR1555. Following a single administration, plasma concentrations were measured. While the full pharmacokinetic parameters were noted to be in a supplemental figure of the publication and are not fully detailed here, the study reported the following plasma concentrations at 4 hours post-administration[2]:

Plasma Concentration of SR1555 in DIO Mice (4 hours post-dose)

Dose and Route	Plasma Concentration
5 mg/kg i.p.	> 4 μ M
10 mg/kg i.p.	> 8 μ M
20 mg/kg p.o.	> 16 μ M

The pharmacokinetic analysis in this study was performed using a noncompartmental model[2].

Q9: What is the recommended vehicle for in vivo administration of **SR1555 hydrochloride**?

In the pharmacokinetic study mentioned above, SR1555 was formulated in 15% Cremophor EL in water for oral gavage[2]. For intraperitoneal injection, a formulation of 15% Cremophor was also used[2]. It is recommended to perform formulation and stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol is based on the methodology described in the study by Solt et al.[2].

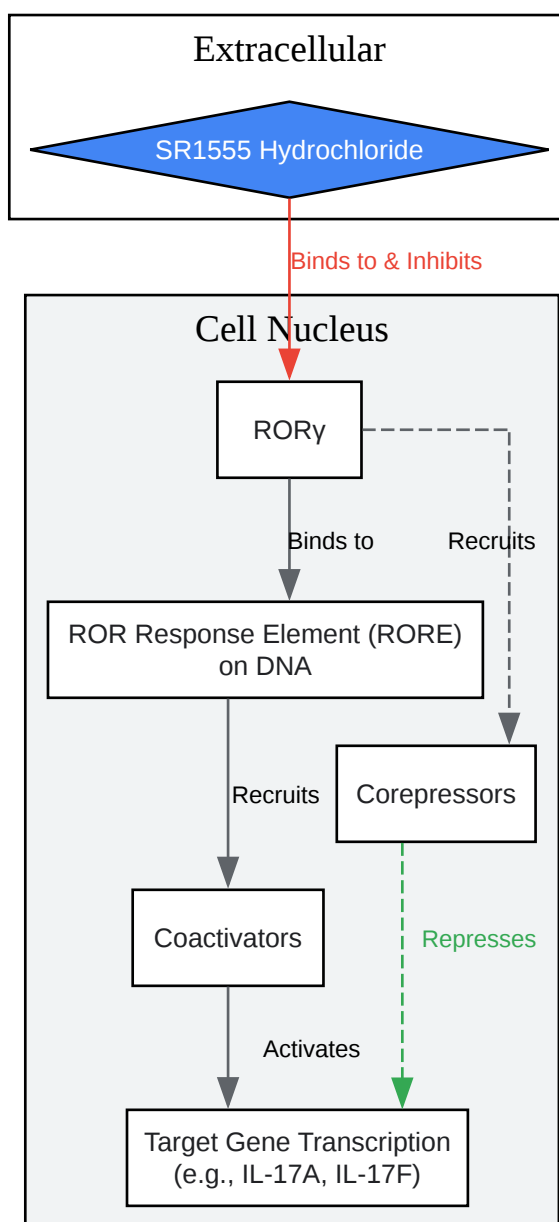
Materials:

- **SR1555 hydrochloride**
- Vehicle (e.g., 15% Cremophor EL in water)
- C57BL/6 mice
- Oral gavage needles or injection needles for the desired route of administration
- Blood collection supplies (e.g., lithium-heparin-coated capillary tubes)
- Centrifuge
- LC-MS/MS system

Procedure:

- Fast animals overnight, if required by the study design.
- Prepare the dosing formulation of **SR1555 hydrochloride** in the chosen vehicle.
- Administer SR1555 to mice at the desired dose and route.
- Collect blood samples at predetermined time points (e.g., 15, 30, 60, 120, 240, 360, 480, and 1440 minutes post-dose).
- Process blood samples to separate plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Analyze plasma concentrations of SR1555 using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life) using noncompartmental analysis software.

RORy Signaling Pathway



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Caption: Simplified signaling pathway of RORγ and the inhibitory action of SR1555.

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